Cas no 1354959-58-2 (3-chloro-6-(3-fluorophenyl)-4-methylpyridazine)
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine
- Pyridazine, 3-chloro-6-(3-fluorophenyl)-4-methyl-
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- Inchi: 1S/C11H8ClFN2/c1-7-5-10(14-15-11(7)12)8-3-2-4-9(13)6-8/h2-6H,1H3
- InChI Key: GKNOVWBMNBNTHK-UHFFFAOYSA-N
- SMILES: C1(Cl)=NN=C(C2=CC=CC(F)=C2)C=C1C
Experimental Properties
- Density: 1.282±0.06 g/cm3(Predicted)
- Boiling Point: 375.1±37.0 °C(Predicted)
- pka: 0.67±0.10(Predicted)
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C372475-10mg |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C372475-50mg |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C372475-100mg |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 100mg |
$ 275.00 | 2022-04-01 | ||
| Enamine | EN300-91932-0.05g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 0.05g |
$153.0 | 2025-02-21 | |
| Enamine | EN300-91932-0.1g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 0.1g |
$228.0 | 2025-02-21 | |
| Enamine | EN300-91932-0.25g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 0.25g |
$325.0 | 2025-02-21 | |
| Enamine | EN300-91932-0.5g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 0.5g |
$512.0 | 2025-02-21 | |
| Enamine | EN300-91932-1.0g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 1.0g |
$656.0 | 2025-02-21 | |
| Enamine | EN300-91932-2.5g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 2.5g |
$1287.0 | 2025-02-21 | |
| Enamine | EN300-91932-5.0g |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine |
1354959-58-2 | 95.0% | 5.0g |
$1903.0 | 2025-02-21 |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine Suppliers
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine
Professional Introduction to 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine (CAS No. 1354959-58-2)
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine, identified by its CAS number 1354959-58-2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic aromatic compound has garnered attention due to its unique structural and chemical properties, which make it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular structure of 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine consists of a pyridazine core substituted with a chlorine atom at the 3-position, a 3-fluorophenyl group at the 6-position, and a methyl group at the 4-position. This specific arrangement of functional groups imparts distinct reactivity and binding characteristics, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. The presence of both electron-withdrawing and electron-donating groups in 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine allows for versatile interactions with biological targets. Specifically, the fluorine atom in the 3-fluorophenyl group enhances metabolic stability and binding affinity, while the chlorine substituent facilitates further functionalization through nucleophilic aromatic substitution reactions.
Current research in medicinal chemistry has highlighted the importance of optimizing small molecule libraries to identify lead compounds with high efficacy and low toxicity. 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine has been investigated as a potential intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Preliminary studies suggest that this compound exhibits inhibitory activity against several kinases, making it a promising candidate for further development.
The synthesis of 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine involves multi-step organic transformations, including chlorination, fluorination, and methylation reactions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this compound.
The pharmacokinetic properties of 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine are also of great interest. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for therapeutic use. Additionally, its favorable pharmacokinetic profile reduces the need for frequent dosing, enhancing patient compliance.
In conclusion, 3-chloro-6-(3-fluorophenyl)-4-methylpyridazine (CAS No. 1354959-58-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for novel therapeutic agents. Further research is warranted to fully elucidate its potential applications in medicine and to optimize its synthetic pathways for large-scale production.
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